molecular formula C8H8BrFMg B130084 4-Fluorophenethylmagnesium bromide CAS No. 157977-55-4

4-Fluorophenethylmagnesium bromide

Cat. No.: B130084
CAS No.: 157977-55-4
M. Wt: 227.36 g/mol
InChI Key: DMRAHMHISABIGE-UHFFFAOYSA-M
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Description

4-Fluorophenethylmagnesium bromide is a chemical compound with the molecular formula C8H8BrFMg . It is a type of Grignard reagent, which are commonly used in organic chemistry for the formation of carbon-carbon bonds .


Synthesis Analysis

The synthesis of this compound involves the reaction of magnesium turnings with iodine in tetrahydrofuran at 68-70°C for 1.5 hours . After the addition of 4-fluorobromobenzene, the mixture is heated to reflux temperature for 30 minutes, then cooled to 25°C . This results in a 20% solution of 4-fluorophenylmagnesium bromide in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorophenyl group attached to a magnesium atom, which is also bonded to a bromine atom . The canonical SMILES string representation of the molecule is [CH2-]CC1=CC=C (C=C1)F. [Mg+2]. [Br-] .

Scientific Research Applications

NIR Region Fluoride Sensor

A novel Near-Infrared (NIR) region fluoride sensor utilizing an aza-boron-dipyrromethene (aza-BODIPY) fluorophore was synthesized. 4-Fluorophenethylmagnesium bromide was involved in the synthesis process, exhibiting specific and rapid colorimetric and ‘turn-off’ fluorescence response for fluoride ions in solution and in living cells. This demonstrates its potential application in creating sensitive, selective fluoride sensors (Zou et al., 2014).

Cross-Coupling Reactions

In the field of organic chemistry, this compound has been used in cross-coupling reactions. A study explored nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroazines, utilizing various fluoro substrates with this compound as a key reactant (Mongin et al., 2002).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of 3-substituted-4-aryl piperidines, which are useful in the preparation of certain pharmaceuticals like paroxetine. The synthesis involved a reaction between this compound and various chiral α,β-unsaturated esters (Murthy et al., 2003).

Radiosynthesis of 4-[¹⁸F]Fluorophenol

Another significant application is in the field of radiochemistry, where this compound has been used as a precursor in the radiosynthesis of 4-[¹⁸F]Fluorophenol. This compound is a valuable intermediate for constructing complex molecules with a 4-[¹⁸F]fluorophenoxy moiety, useful in medical imaging (Helfer et al., 2013).

Educational Use in Organic Chemistry

This compound has also been utilized in educational settings to teach organic chemistry concepts. An experiment involved its use to discern chemoselectivity for synthesis, using analytical techniques like NMR and computational modeling (Hein et al., 2015).

Safety and Hazards

4-Fluorophenethylmagnesium bromide is a highly flammable liquid and vapor . It releases flammable gas when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may also cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer .

Properties

IUPAC Name

magnesium;1-ethyl-4-fluorobenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRAHMHISABIGE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=C(C=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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